N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide
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Overview
Description
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-phenoxypropanamide” is a synthetic thiophene derivative . Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .
Synthesis Analysis
The compound has been synthesized following a two-stage protocol using simple, convenient transformations and cheap, commercially available reagents . The synthesis involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate .Molecular Structure Analysis
The structure of the compound was confirmed using 1H, 13C nuclear magnetic resonance (NMR), and liquid chromatography–mass spectrometry (LC–MS) spectra .Chemical Reactions Analysis
The compound’s synthesis involves various chemical reactions, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .Physical And Chemical Properties Analysis
Thiophene, a component of the compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antitumor Applications
- A study conducted by Shams et al. (2010) explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing potential in antitumor activities. These compounds were tested against different human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, displaying significant antiproliferative activity (Shams et al., 2010).
Antimicrobial Applications
- Research by Shams et al. (2011) focused on the design and synthesis of novel antimicrobial dyes and their precursors based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. These compounds exhibited significant antimicrobial activity against various organisms and were also applied in textile finishing and dyeing processes (Shams et al., 2011).
Synthesis and Characterization for Various Applications
- A 2021 study by Talupur et al. presented the synthesis and characterization of certain derivatives, including 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides, which were evaluated for their antimicrobial effects and molecular docking studies (Talupur et al., 2021).
Anticancer and Kinase Inhibitor Activities
- Another research by Abdo et al. (2020) explored the use of cyclohexane-1,3-dione for synthesizing 1,2,4-triazine derivatives. These derivatives, including those related to tetrahydrobenzo[b]thiophene, showed potential as anti-proliferative agents and tyrosine kinases inhibitors, particularly against cancer cell lines (Abdo et al., 2020).
Facile Synthesis for Structural Studies
- Wang et al. (2014) conducted a study on the facile synthesis and crystal structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide, highlighting the ease of synthesis and environmental benefits of the process (Wang et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 (JNK3) . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, JNK3, through a unique binding mode. The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site . This interaction inhibits the kinase activity of JNK3, leading to changes in cellular processes controlled by this kinase.
Biochemical Pathways
The inhibition of JNK3 affects the JNK signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, survival, and apoptosis . The downstream effects of this inhibition depend on the specific cellular context and can lead to altered cell behavior.
Result of Action
The inhibition of JNK3 by this compound can lead to changes in cellular behavior, potentially altering cell growth, differentiation, and survival . The specific molecular and cellular effects depend on the cellular context and the specific biochemical pathways that are affected.
Future Directions
The compound is of great interest for further structure optimization and in-depth studies as a possible 5-LOX inhibitor . The high binding energy for the compound suggests its further structure optimization and the need for in-depth studies . The simplicity of the synthetic procedures, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .
Biochemical Analysis
Biochemical Properties
The compound N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide has been identified as a potent inhibitor of JNK3, with essentially equal potency against JNK2 . This suggests that it interacts with these enzymes, potentially influencing their activity and the biochemical reactions they catalyze .
Cellular Effects
Its role as an inhibitor of JNK3 suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide involves binding to the ATP-binding site of JNK3 . The 3-cyano substituent forms an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c19-12-15-14-8-4-5-9-16(14)23-18(15)20-17(21)10-11-22-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCZALHNKJFAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCOC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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